9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
Overview
Description
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol It is characterized by a spirocyclic structure containing a nitro group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Preparation Methods
The synthesis of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the nitro group: The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures.
Oxidation and reduction steps: These steps may be required to achieve the desired oxidation state and functional groups on the molecule.
Chemical Reactions Analysis
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, potentially affecting cellular processes. The spirocyclic structure may interact with enzymes or receptors, influencing their activity. Detailed studies on its mechanism of action are required to fully understand its effects .
Comparison with Similar Compounds
Similar compounds to 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one include other spirocyclic compounds with nitro groups, such as:
8-Oxa-5-azaspiro[3.5]nonan-6-one: Similar structure but lacks the nitro group.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Contains an oxalate group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
9-nitro-2-oxa-5-azaspiro[3.5]nonan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-6-2-1-5(9(11)12)7(8-6)3-13-4-7/h5H,1-4H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLDAEUQHXTOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1[N+](=O)[O-])COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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